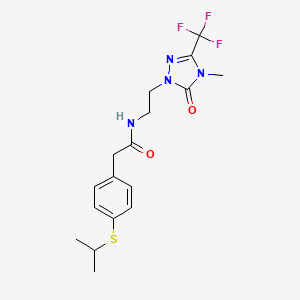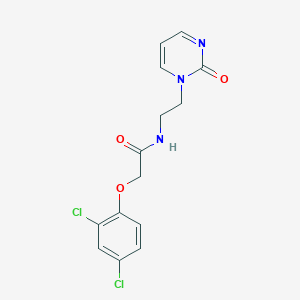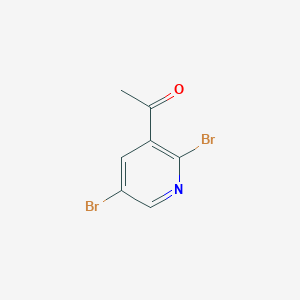
(4-(4-(2-フルオロフェニル)ピペラジン-1-イル)キノリン-3-イル)(4-メトキシフェニル)メタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(4-(2-Fluorophenyl)piperazin-1-yl)quinolin-3-yl)(4-methoxyphenyl)methanone: is a complex organic compound that features a quinoline core, a piperazine ring, and a methoxyphenyl group
科学的研究の応用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of ligands for metal complexes.
Biology: In biological research, it is studied for its potential interactions with various biological targets, including receptors and enzymes.
Medicine: The primary interest in this compound lies in its potential as a pharmaceutical agent. It has been investigated for its activity against neurological and psychiatric disorders, such as depression and anxiety.
Industry: In the industrial sector, the compound may be used in the development of new materials with specific electronic or optical properties.
作用機序
Target of Action
The primary target of this compound is the Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . The compound is more selective to ENT2 than to ENT1 .
Mode of Action
The compound interacts with its targets, the ENTs, by inhibiting their function . It reduces the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it acts as a non-competitive inhibitor .
Biochemical Pathways
The inhibition of ENTs affects the nucleotide synthesis and regulation of adenosine function, which are critical biochemical pathways in the body . .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the inhibition of ENTs, leading to altered nucleotide synthesis and regulation of adenosine function .
生化学分析
Biochemical Properties
The compound (4-(4-(2-Fluorophenyl)piperazin-1-yl)quinolin-3-yl)(4-methoxyphenyl)methanone has been identified as an inhibitor of Equilibrative Nucleoside Transporters (ENTs), showing more selectivity towards ENT2 than ENT1 . This suggests that it plays a role in the regulation of nucleotide synthesis and chemotherapy .
Cellular Effects
The effects of (4-(4-(2-Fluorophenyl)piperazin-1-yl)quinolin-3-yl)(4-methoxyphenyl)methanone on cells are primarily related to its inhibitory action on ENTs . By inhibiting these transporters, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, (4-(4-(2-Fluorophenyl)piperazin-1-yl)quinolin-3-yl)(4-methoxyphenyl)methanone exerts its effects through binding interactions with ENTs, leading to their inhibition . This results in changes in gene expression and impacts on cellular metabolism .
Temporal Effects in Laboratory Settings
Its inhibitory effect on ENTs is known to be irreversible .
Metabolic Pathways
Its interaction with ENTs suggests it may play a role in nucleotide synthesis pathways .
Subcellular Localization
The subcellular localization of (4-(4-(2-Fluorophenyl)piperazin-1-yl)quinolin-3-yl)(4-methoxyphenyl)methanone is not clearly defined. Given its interaction with ENTs, it is likely to be found in locations where these transporters are present .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-(4-(2-Fluorophenyl)piperazin-1-yl)quinolin-3-yl)(4-methoxyphenyl)methanone typically involves multi-step organic reactions. One common method includes:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Piperazine Ring: The quinoline derivative is then reacted with 1-(2-fluorophenyl)piperazine under nucleophilic substitution conditions.
Attachment of the Methoxyphenyl Group: The final step involves the reaction of the intermediate with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired methanone compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the quinoline core, potentially converting it to tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted piperazine derivatives.
類似化合物との比較
- (4-(4-(2-Chlorophenyl)piperazin-1-yl)quinolin-3-yl)(4-methoxyphenyl)methanone
- (4-(4-(2-Bromophenyl)piperazin-1-yl)quinolin-3-yl)(4-methoxyphenyl)methanone
Comparison: Compared to its analogs with different halogen substitutions (chlorine or bromine), (4-(4-(2-Fluorophenyl)piperazin-1-yl)quinolin-3-yl)(4-methoxyphenyl)methanone may exhibit unique pharmacokinetic and pharmacodynamic properties. The presence of the fluorine atom can influence the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it a distinct candidate for further research and development.
特性
IUPAC Name |
[4-[4-(2-fluorophenyl)piperazin-1-yl]quinolin-3-yl]-(4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24FN3O2/c1-33-20-12-10-19(11-13-20)27(32)22-18-29-24-8-4-2-6-21(24)26(22)31-16-14-30(15-17-31)25-9-5-3-7-23(25)28/h2-13,18H,14-17H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKHBWVGIUFRQA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3N=C2)N4CCN(CC4)C5=CC=CC=C5F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24FN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![8-(3-chlorophenyl)-7-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2407735.png)
![2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2407737.png)
![4-benzyl-N-cyclopentyl-2-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2407742.png)



![2-((2,4-dinitrophenyl)thio)-1-propyl-1H-benzo[d]imidazole](/img/structure/B2407747.png)

![N-[2-(2-chlorophenyl)-2-methoxyethyl]-1-(3,5-difluorophenyl)methanesulfonamide](/img/structure/B2407750.png)


![ethyl 2-[(3-{[(butylamino)carbonyl]amino}-1H-1,2,4-triazol-5-yl)sulfanyl]acetate](/img/structure/B2407753.png)
![5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2407754.png)
![5-(4-methoxyphenyl)-N-{2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-1,2-oxazole-3-carboxamide](/img/structure/B2407755.png)
